molecular formula C15H16N4O6 B4143743 2-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide

2-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide

Cat. No.: B4143743
M. Wt: 348.31 g/mol
InChI Key: IDRLQJZDXQWQDX-UHFFFAOYSA-N
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Description

2-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide is a complex organic compound that belongs to the class of phthalimides These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide typically involves multiple steps. One common method involves the reaction of phthalic anhydride with hydrazine to form phthalimide. This intermediate is then reacted with acetic anhydride to introduce the acetyl group. The final step involves the reaction with N-(2-methoxyethyl)amine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl or methoxyethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalic acid derivatives, while reduction can produce hydrazine-based compounds.

Scientific Research Applications

2-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide
  • 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester
  • 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-

Uniqueness

What sets 2-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide apart from similar compounds is its unique combination of functional groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O6/c1-25-7-6-16-12(21)13(22)18-17-11(20)8-19-14(23)9-4-2-3-5-10(9)15(19)24/h2-5H,6-8H2,1H3,(H,16,21)(H,17,20)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRLQJZDXQWQDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NNC(=O)CN1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide
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2-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide
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2-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide
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2-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide
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2-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide
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2-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide

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